molecular formula C9H10O3S B1295706 5-Oxo-5-(2-thienyl)valeric acid CAS No. 22971-62-6

5-Oxo-5-(2-thienyl)valeric acid

Cat. No. B1295706
CAS RN: 22971-62-6
M. Wt: 198.24 g/mol
InChI Key: GSQMRVFOHNXKOR-UHFFFAOYSA-N
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Patent
US04665090

Procedure details

Thiophene (19.5 ml) and glutaric anhydride (27.5 g) were mixed and heated to 60° C. under a nitrogen atmosphere until all solid dissolved. The heat was removed and 2.4 grams of 85% orthophosphoric acid was added. The reaction mixture was then heated to 100° C. for four hours, cooled, and 46 ml of water added. The mixture was extracted with ether then the ether phase was extracted with aqueous sodium hydroxide solution (2.5N). The aqueous phase was cooled and made acidic by addition of 6N hydrochloric acid. Solid which precipitated out was collected on a filter, washed with water and dried under vacuum at 60° C. Yield 9.2 g N.M.R. (CDCl3)δ2.1 (m, 2H), 2.54 (t, 2H), 3.04 (t, 2H), 7.14 (t, 1H), 7.64 (dd, 1H), 7.74 (d, 1H).
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]1(=[O:13])[O:12][C:10](=[O:11])[CH2:9][CH2:8][CH2:7]1>>[C:5]1([C:6]([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:13])[S:1][CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
19.5 mL
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
27.5 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The heat was removed
ADDITION
Type
ADDITION
Details
2.4 grams of 85% orthophosphoric acid was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 100° C. for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
46 ml of water added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether phase was extracted with aqueous sodium hydroxide solution (2.5N)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was cooled
ADDITION
Type
ADDITION
Details
made acidic by addition of 6N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Solid which precipitated out
CUSTOM
Type
CUSTOM
Details
was collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C

Outcomes

Product
Name
Type
Smiles
C1(=CC=CS1)C(=O)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.